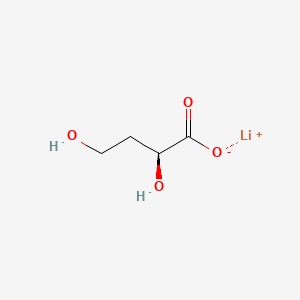
(S)-2,4-Dihydroxybutanoic Acid Lithium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2,4-Dihydroxybutanoic Acid Lithium Salt is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is a lithium salt derivative of (S)-2,4-Dihydroxybutanoic Acid, which is known for its role in biochemical processes and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,4-Dihydroxybutanoic Acid Lithium Salt typically involves the reaction of (S)-2,4-Dihydroxybutanoic Acid with a lithium-containing reagent. One common method is to dissolve (S)-2,4-Dihydroxybutanoic Acid in an appropriate solvent, such as water or an alcohol, and then add lithium hydroxide or lithium carbonate. The reaction is usually carried out at room temperature and monitored until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes. This could include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, often involving precise control of temperature, pH, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
(S)-2,4-Dihydroxybutanoic Acid Lithium Salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
(S)-2,4-Dihydroxybutanoic Acid Lithium Salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biochemical marker.
Medicine: Research is ongoing into its potential therapeutic uses, including its role in treating certain metabolic disorders.
Industry: The compound is used in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-2,4-Dihydroxybutanoic Acid Lithium Salt involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an enzyme inhibitor or activator, influencing metabolic processes. The lithium ion component can also play a role in modulating neurotransmitter activity and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
®-2,4-Dihydroxybutanoic Acid Lithium Salt: The enantiomer of the compound, which may have different biological activities.
2,4-Dihydroxybutanoic Acid Sodium Salt: A similar compound with sodium instead of lithium, which can have different chemical and biological properties.
2,4-Dihydroxybutanoic Acid Potassium Salt: Another similar compound with potassium, used in different applications.
Uniqueness
(S)-2,4-Dihydroxybutanoic Acid Lithium Salt is unique due to its specific stereochemistry and the presence of the lithium ion. This combination can result in distinct chemical reactivity and biological activity compared to its analogs with different metal ions or stereochemistry.
Properties
Molecular Formula |
C4H7LiO4 |
|---|---|
Molecular Weight |
126.1 g/mol |
IUPAC Name |
lithium;(2S)-2,4-dihydroxybutanoate |
InChI |
InChI=1S/C4H8O4.Li/c5-2-1-3(6)4(7)8;/h3,5-6H,1-2H2,(H,7,8);/q;+1/p-1/t3-;/m0./s1 |
InChI Key |
PJHHPJLVTCAOHC-DFWYDOINSA-M |
Isomeric SMILES |
[Li+].C(CO)[C@@H](C(=O)[O-])O |
Canonical SMILES |
[Li+].C(CO)C(C(=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



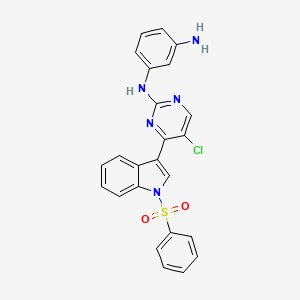

![(Z)-19,20,21-trihydroxy-20-[(Z)-octadec-9-enoyl]nonatriacont-9-ene-18,22-dione](/img/structure/B13848522.png)
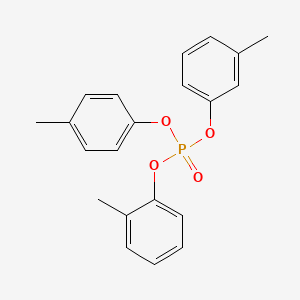


![4-[3-(Methyloxy)phenyl]-3-oxobutanenitrile](/img/structure/B13848560.png)
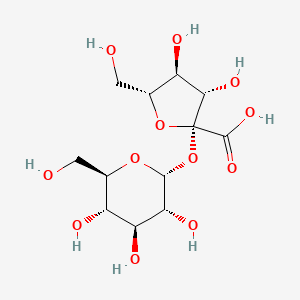
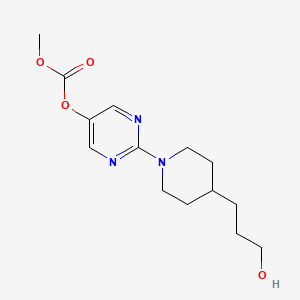

![ethyl N-[2-amino-4-[(3-chlorophenyl)methoxy]phenyl]carbamate](/img/structure/B13848590.png)
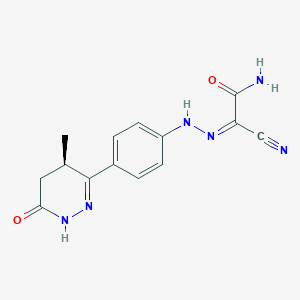
![N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-beta-alanine-d3 Methyl Ester](/img/structure/B13848604.png)
